molecular formula C8H8BrFO B1303262 4-Bromo-1-fluoro-2-(methoxymethyl)benzene CAS No. 337535-43-0

4-Bromo-1-fluoro-2-(methoxymethyl)benzene

Cat. No.: B1303262
CAS No.: 337535-43-0
M. Wt: 219.05 g/mol
InChI Key: VYZYGWURKGSBFI-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

4-Bromo-1-fluoro-2-(methoxymethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Medicine: The compound may be used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

“4-Bromo-1-fluoro-2-(methoxymethyl)benzene” is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Mechanism of Action

Target of Action

Similar compounds are often used in biochemical research as reagents , suggesting that this compound may interact with a variety of biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene . These factors could include temperature, pH, and the presence of other compounds or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene
  • 2-Bromo-4-fluoro-1-methoxybenzene
  • 2-Bromo-4-fluoro-1-(methoxymethyl)benzene

Uniqueness

4-Bromo-1-fluoro-2-(methoxymethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the methoxymethyl group, makes it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

4-bromo-1-fluoro-2-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZYGWURKGSBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377722
Record name 4-bromo-1-fluoro-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337535-43-0
Record name 4-bromo-1-fluoro-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-fluoro-2-(methoxymethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (5-bromo-2-fluorophenyl)methanol (5.00 g) in THF (100 ml) was added 60% sodium hydride (1.08 g) at 0° C., and the mixture was stirred at room temperature for 30 min. Methyl iodide (3.80 ml) was added, and the mixture was stirred for 1.5 h. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried. The solvent was evaporated under reduced pressure and the residue was purified by column chomatography (eluent, hexane→hexane:ethyl acetate=50:1) to give the title compound (4.86 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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